Ethyl 2-chloro-2-(hydroxyimino)acetate

Catalog No.
S3447165
CAS No.
861135-87-7
M.F
C4H6ClNO3
M. Wt
151.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-chloro-2-(hydroxyimino)acetate

CAS Number

861135-87-7

Product Name

Ethyl 2-chloro-2-(hydroxyimino)acetate

IUPAC Name

ethyl (2E)-2-chloro-2-hydroxyiminoacetate

Molecular Formula

C4H6ClNO3

Molecular Weight

151.55 g/mol

InChI

InChI=1S/C4H6ClNO3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3/b6-3+

InChI Key

UXOLDCOJRAMLTQ-ZZXKWVIFSA-N

SMILES

CCOC(=O)C(=NO)Cl

Synonyms

2-chloro-2-hydroxyiminoacetic acid ethyl ester, chloro oxime, ethyl chloro oximido acetate

Canonical SMILES

CCOC(=O)C(=NO)Cl

Isomeric SMILES

CCOC(=O)/C(=N\O)/Cl

The exact mass of the compound Ethyl 2-chloro-2-(hydroxyimino)acetate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Oximes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 2-chloro-2-(hydroxyimino)acetate is a stable, solid hydroximoyl chloride that serves as a key building block in heterocyclic synthesis. Its primary utility lies in its function as a convenient precursor for the *in situ* generation of ethoxycarbonylformonitrile oxide, a highly reactive 1,3-dipole. This intermediate readily undergoes [3+2] cycloaddition reactions with dipolarophiles like alkynes and alkenes to afford substituted isoxazoles and isoxazolines, respectively. These heterocyclic motifs are significant scaffolds in medicinal chemistry and drug discovery programs.

Substituting Ethyl 2-chloro-2-(hydroxyimino)acetate with other nitrile oxide precursors, such as aldoximes or primary nitroalkanes, is often impractical in a procurement context due to significant differences in process conditions and reagent compatibility. Aldoxime oxidation frequently requires stoichiometric oxidants like N-chlorosuccinimide (NCS) or elevated temperatures, while the dehydration of nitroalkanes can involve hazardous reagents like phenyl isocyanate. In contrast, this compound generates the required nitrile oxide under exceptionally mild basic conditions (e.g., NaHCO3), avoiding harsh reagents and simplifying workflows, which directly impacts process safety, waste disposal costs, and substrate compatibility. Therefore, it is not a generic reagent but a specialized precursor selected for its process efficiency and mild activation requirements.

Enables High-Yield Isoxazole Synthesis Under Mild, Base-Mediated Conditions

Ethyl 2-chloro-2-(hydroxyimino)acetate serves as a precursor to ethoxycarbonylformonitrile oxide, which can be generated *in situ* using a mild base such as triethylamine (Et3N) or even sodium bicarbonate. This method provides access to highly functionalized isoxazoles in excellent yields. For instance, the reaction with phenylacetylene under catalyst-free, solvent-free mechanochemical conditions affords the corresponding 3-ethoxycarbonyl-5-phenylisoxazole in 95% yield. In contrast, common one-pot methods starting from aldoximes often require stronger reagents and elevated temperatures; for example, the reaction of benzaldehyde oxime with phenylacetylene using N-chlorosuccinimide (NCS) and DBU in DMF at 60-90°C gives the product in 85% yield.

Evidence DimensionProduct Yield & Reaction Conditions
Target Compound Data95% yield (with phenylacetylene) using Et3N under solvent-free, catalyst-free ball-milling conditions.
Comparator Or Baseline85% yield (benzaldehyde oxime with phenylacetylene) using NCS/DBU in DMF at 60-90°C.
Quantified Difference~10% higher yield under significantly milder and solvent-free conditions.
ConditionsSynthesis of 5-phenyl-substituted isoxazoles via 1,3-dipolar cycloaddition.

The ability to achieve higher or comparable yields using milder, safer reagents and avoiding bulk solvents reduces process costs, simplifies purification, and improves the overall safety and environmental profile of the synthesis.

Precursor Suitability for Scalable and Solvent-Free Mechanochemical Processes

The solid nature and stability of Ethyl 2-chloro-2-(hydroxyimino)acetate make it highly suitable for solvent-free reaction conditions, a key consideration for industrial procurement focused on reducing solvent waste and process intensity. A mechanochemical (ball-milling) synthesis of 3,5-disubstituted isoxazoles using this reagent was successfully performed on a 1.0-gram scale, maintaining high yields without requiring extended reaction times. This contrasts sharply with traditional solution-phase syntheses, which rely on organic solvents like DMF, CH2Cl2, or MeCN and often require heating and extended reaction times (e.g., 4-12 hours) to achieve high conversion. The elimination of bulk solvent simplifies product isolation and significantly reduces the environmental footprint and cost of waste disposal.

Evidence DimensionProcess Scalability and Solvent Use
Target Compound DataDemonstrated scalability to 1.0-gram scale under solvent-free ball-milling conditions.
Comparator Or BaselineTypical requirement of organic solvents (e.g., DMF, MeCN) and heating for solution-phase nitrile oxide cycloadditions.
Quantified DifferenceComplete elimination of bulk reaction solvent, enabling a more sustainable and efficient process.
ConditionsSynthesis of 3,5-disubstituted isoxazoles.

For process development and manufacturing, a scalable, solvent-free route reduces capital costs (no need for large reactors/distillation units), operational costs (solvent purchasing and disposal), and improves process safety.

Avoids Harsh or Hazardous Reagents Common in Alternative Isoxazole Syntheses

A key procurement differentiator is the avoidance of hazardous reagents often required by alternative isoxazole synthesis routes. The classical method of generating nitrile oxides from primary nitroalkanes often employs dehydrating agents like phenyl isocyanate with triethylamine, which are toxic and moisture-sensitive. Similarly, many aldoxime oxidation protocols use stoichiometric amounts of halogenating agents like NCS or oxidants like Oxone. The use of Ethyl 2-chloro-2-(hydroxyimino)acetate requires only a mild, common laboratory base, representing a significant improvement in the safety and handling profile of the overall transformation.

Evidence DimensionReagent Hazard Profile
Target Compound DataRequires only a mild base (e.g., NaHCO3, Et3N) for activation.
Comparator Or BaselineAlternative methods require hazardous dehydrating agents (e.g., phenyl isocyanate) or stoichiometric oxidants (e.g., NCS, NaOCl, Oxone).
Quantified DifferenceElimination of toxic, hazardous, or strongly oxidizing reagents from the core transformation step.
ConditionsIn situ generation of nitrile oxides for cycloaddition.

Minimizing the use of hazardous reagents is critical for reducing risk in both laboratory and industrial settings, simplifying handling protocols, and lowering costs associated with safety measures and waste treatment.

Streamlined Synthesis of 3-Ethoxycarbonyl-Substituted Isoxazoles for Medicinal Chemistry Libraries

This reagent is the right choice for projects requiring the synthesis of isoxazole libraries bearing an ethyl ester at the 3-position. The mild activation conditions are compatible with a wide range of functional groups on the alkyne coupling partner, and the high, reproducible yields simplify parallel synthesis and purification workflows.

Development of Green and Scalable Manufacturing Routes for Isoxazole-Based APIs

For process chemistry and scale-up applications, this compound's suitability for solvent-free, mechanochemical synthesis provides a clear advantage. It enables the development of manufacturing processes with reduced solvent waste, lower energy consumption, and a smaller physical footprint compared to traditional, heated solution-phase syntheses.

Synthesis of Complex Molecules with Acid- or Oxidant-Sensitive Functional Groups

When the synthetic target contains functional groups that are sensitive to the harsh oxidants or dehydrating agents used in alternative nitrile oxide generation methods, this precursor is a superior choice. Its activation with a mild base like NaHCO3 or Et3N ensures that sensitive moieties elsewhere in the molecule remain intact, improving overall synthetic efficiency.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.73%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (95.45%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Wikipedia

Ethyl (2E)-2-chloro-2-hydroxyiminoacetate

Dates

Last modified: 08-19-2023

Explore Compound Types